Sakakin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

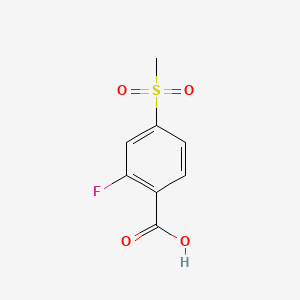

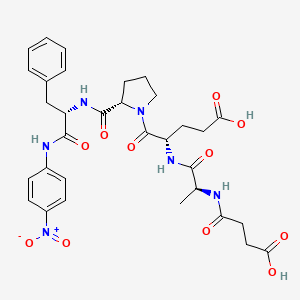

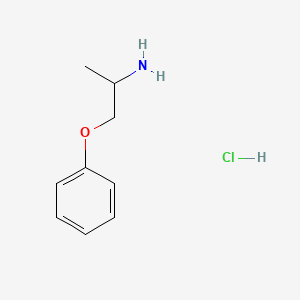

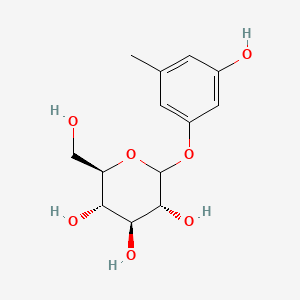

Sakakin, también conocido como orcinol glucósido, es un compuesto glucósido formado por orcinol y D-glucosa. Se encuentra principalmente en las hojas jóvenes de la planta Cleyera ochnaceae D.C. (Sakaki). La estructura de this compound es 3-hidroxi-5-p-D-glucopiranosidoxi-tolueno .

Aplicaciones Científicas De Investigación

Sakakin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como estándar de referencia y compuesto precursor sintético.

Biología: Exhibe potentes actividades antioxidantes y se utiliza en estudios relacionados con el estrés oxidativo.

Medicina: Muestra potencial como agente ansiolítico sin efectos sedantes y se ha estudiado por sus propiedades antidepresivas en modelos animales.

Industria: Se utiliza en la producción de productos químicos finos e intermediarios

Mecanismo De Acción

Sakakin ejerce sus efectos a través de varios objetivos y vías moleculares:

Análisis Bioquímico

Biochemical Properties

Sakakin interacts with various enzymes and proteins in biochemical reactions. It has been found to facilitate the shift of Mesenchymal Stem Cell (MSC) fate to osteoblast and prevent adipogenesis via the Wnt/β-catenin signaling pathway . This indicates that this compound plays a significant role in cell differentiation and adipogenesis prevention.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been noted for its antidepressant effects . In a study, this compound was found to improve depressive behavior in chronic unpredictable mild stress (CUMS) rats by downregulating Hypothalamic-Pituitary-Adrenal (HPA) axis hyperactivity and increasing Brain-Derived Neurotrophic Factor (BDNF) expression and ERK1/2 phosphorylation in the hippocampus .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to downregulate HPA axis hyperactivity, increase BDNF expression, and enhance ERK1/2 phosphorylation in the hippocampus . These actions suggest that this compound may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound at doses of 5 and 10 mg/kg has been found to increase the number of head-dips in the hole-board test in mice, indicating its anxiolytic effects

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Sakakin se puede sintetizar mediante la extracción del extracto metanólico de las hojas jóvenes de Cleyera ochnaceae D.C. El proceso implica los siguientes pasos:

- Extracción con metanol y eliminación del disolvente para obtener un polvo amarillo.

- Purificación adicional por cromatografía en gel de sílice utilizando varios sistemas de disolventes.

- El residuo se disuelve en agua y se trata con acetato de plomo, seguido de ajuste del pH con amoníaco concentrado .

Métodos de producción industrial: La producción industrial de this compound implica procesos de extracción y purificación similares, pero a mayor escala. El uso de técnicas cromatográficas avanzadas y sistemas de disolventes garantiza una alta pureza y rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Sakakin se somete a varios tipos de reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir this compound en diferentes formas reducidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos como el anhídrido acético y el ácido sulfúrico se utilizan comúnmente para reacciones de sustitución.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound .

Comparación Con Compuestos Similares

Sakakin es único debido a su estructura glucósido específica y sus actividades biológicas. Compuestos similares incluyen:

Orcinol: Un compuesto fenólico que comparte la parte de orcinol con this compound.

Orcinol monohidrato: Otro derivado del orcinol con propiedades ansiolíticas similares.

Otros glucósidos: Compuestos como la salidrosida y la bencilglucopiranósida, que también exhiben actividades antioxidantes y ansiolíticas

This compound destaca por sus propiedades antioxidantes, ansiolíticas y antidepresivas combinadas, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

Número CAS |

21082-33-7 |

|---|---|

Fórmula molecular |

C13H18O7 |

Peso molecular |

286.28 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 |

Clave InChI |

YTXIGTCAQNODGD-UHFFFAOYSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

SMILES canónico |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.